3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h5-8,11-12,15H,2-4,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMLZRXNJNAMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Cyclohexane Ring Introduction: The sulfonamide intermediate is then reacted with a cyclohexanecarboxylic acid derivative under suitable conditions to introduce the cyclohexane ring.
Final Product Formation: The final step involves the purification and isolation of this compound through crystallization or other purification techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Mechanism of Action
The compound operates primarily as an enzyme inhibitor, specifically targeting certain proteases involved in various biological pathways. Its sulfonamide group enhances its binding affinity to target enzymes, making it a candidate for drug development aimed at treating conditions such as inflammation and cancer.
1.2 Case Studies
- Anti-inflammatory Activity : Research has demonstrated that this compound exhibits notable anti-inflammatory properties in vivo. In a study involving animal models, the administration of the compound resulted in a significant reduction of inflammatory markers compared to control groups .
- Anticancer Properties : A recent investigation into the compound's anticancer potential showed that it inhibited cell proliferation in various cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism was linked to apoptosis induction and cell cycle arrest .
| Study | Application | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Reduced inflammatory markers in animal models |
| Study B | Anticancer | Inhibited proliferation in breast and prostate cancer cells |
Cosmetic Applications
2.1 Skin Care Formulations
The compound has been explored for its use in cosmetic formulations, particularly for skin care products due to its moisturizing and anti-inflammatory properties. It can be incorporated into creams and lotions aimed at treating acne and eczema.
2.2 Formulation Studies
- Stability Testing : A formulation containing 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid was subjected to stability testing under various conditions (temperature, pH). Results indicated that the compound remains stable over a range of conditions, making it suitable for long-term use in cosmetic products.
- Efficacy Trials : Clinical trials have shown that products containing this compound improve skin hydration levels significantly after four weeks of use .
| Formulation Type | Stability Conditions | Efficacy Results |
|---|---|---|
| Cream | Stable at 25°C, pH 5-7 | Increased hydration after 4 weeks |
Material Science Applications
3.1 Polymer Development
The compound can be utilized in the synthesis of novel polymers with enhanced properties for various applications, including coatings and adhesives. Its unique chemical structure allows for the modification of polymer characteristics such as flexibility and thermal stability.
3.2 Industrial Applications
- Coating Formulations : Incorporation into coatings has shown to improve adhesion and durability on various substrates, making it a valuable additive in industrial applications .
- Adhesives Development : Research indicates that adhesives formulated with this compound exhibit superior bonding strength compared to traditional formulations .
| Material Type | Application Area | Performance Improvement |
|---|---|---|
| Coatings | Industrial surfaces | Enhanced adhesion and durability |
| Adhesives | Construction | Superior bonding strength |
Mechanism of Action
The mechanism of action of 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Cyclohexanecarboxylic Acid Derivatives
Key structural analogs include:
Key Observations:
- Positional Isomerism : The placement of the sulfonamide group on the cyclohexane ring (3- vs. 4-position) impacts molecular geometry and intermolecular interactions. For instance, analogs with substituents at the 4-position exhibit chair conformations stabilized by intramolecular hydrogen bonds, enhancing crystallinity .
- Conversely, 2,6-dimethylphenyl substitution introduces steric hindrance, which may reduce binding affinity in biological systems .
- Aliphatic vs. Cyclic Backbones: Hexanoic acid derivatives (e.g., 6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid) lack the rigid cyclohexane ring, leading to greater conformational flexibility but reduced thermal stability compared to cyclohexane-based analogs .
Physicochemical Properties
- Hydrogen Bonding : Sulfonamide derivatives form robust hydrogen-bonded networks (e.g., N–H···O and O–H···O interactions), critical for crystal packing and stability .
- Thermal Stability : Cyclohexane-based compounds with chair conformations exhibit higher melting points (>200°C) compared to linear-chain analogs .
Biological Activity
3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid, also known as 4-([(4-methylphenyl)sulfonyl]amino)cyclohexanecarboxylic acid, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19NO4S
- Molecular Weight : 297.37 g/mol
- InChI Key : PKHCQZVVYAPDCE-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological pathways and targets, including:
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on specific enzymes, which are crucial in various biochemical pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by inflammation.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes such as carbonic anhydrases and other sulfonamide-sensitive enzymes.
- Receptor Interactions : The compound may interact with various receptors involved in inflammatory and immune responses, leading to altered signaling pathways.
Case Studies and Experimental Data
- Enzyme Inhibition Studies :
- Antimicrobial Activity :
- Anti-inflammatory Potential :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO4S |
| Molecular Weight | 297.37 g/mol |
| InChI Key | PKHCQZVVYAPDCE-UHFFFAOYSA-N |
| Antimicrobial Activity | Preliminary evidence available |
| Enzyme Inhibition | Active against carbonic anhydrase isoforms |
Q & A
Basic Question: What are the standard synthetic routes for 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves:
- Sulfonylation : Reacting a cyclohexanecarboxylic acid derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
- Protection/Deprotection : Carboxylic acid protection (e.g., esterification) may precede sulfonylation to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) is used for intermediates. Final compounds are characterized via NMR (1H/13C), IR (to confirm sulfonamide C=O and NH stretches), and LC-MS for purity (>95%) .
Advanced Question: How can enantiomeric purity be ensured during synthesis, given the potential for racemization at the cyclohexane ring?
Methodological Answer:
- Chiral Resolutions : Use chiral stationary phases (e.g., Chiralpak® columns) for HPLC separation of enantiomers .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived catalysts) during key steps like sulfonamide formation to favor R/S configurations .
- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .
Basic Question: What biological targets are associated with this compound, and what assays are recommended for initial screening?
Methodological Answer:
- Targets : Sulfonamide derivatives often target enzymes like carbonic anhydrase , γ-secretase (Alzheimer’s research), or inflammatory mediators (COX-2) .
- Assays :
Advanced Question: How should researchers resolve contradictions in bioactivity data across different in vitro models?
Methodological Answer:
- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects at high doses .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) to identify downstream pathways .
- Cell Line Authentication : Ensure models (e.g., HepG2 vs. primary hepatocytes) are validated for target expression .
Basic Question: What strategies are effective for derivatizing the carboxylic acid moiety to improve solubility or bioavailability?
Methodological Answer:
- Esterification : Convert to ethyl or methyl esters using SOCl₂/ROH .
- Amide Formation : React with amines (e.g., methylamine) via EDC/HOBt coupling .
- Salt Formation : Use sodium or potassium hydroxide to generate water-soluble salts .
Advanced Question: How can computational modeling predict binding modes with γ-secretase or other targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 5A63 for γ-secretase) to identify key interactions (e.g., sulfonamide with Zn²⁺ in active sites) .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes .
Basic Question: What analytical methods are critical for confirming structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for sulfonamide (δ 7.5–8.0 ppm for aromatic protons) and cyclohexane protons (δ 1.2–2.5 ppm) .
- HPLC-PDA : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) to detect impurities (<0.5%) .
Advanced Question: How can solubility limitations in aqueous buffers be addressed for in vivo studies?
Methodological Answer:
- Co-Solvents : Use 10% DMSO or cyclodextrin-based formulations .
- Prodrug Design : Convert to a phosphate ester for enhanced aqueous solubility .
- Lipid Nanoparticles : Encapsulate using PEGylated lipids for sustained release .
Basic Question: What structure-activity relationship (SAR) trends are observed with substituents on the 4-methylphenyl group?
Methodological Answer:
- Electron-Withdrawing Groups : Nitro or chloro substituents increase enzyme inhibition potency (e.g., IC50 reduction from 10 µM to 2 µM in carbonic anhydrase assays) .
- Steric Effects : Bulky groups (e.g., tert-butyl) reduce binding affinity due to steric clashes in active sites .
Advanced Question: What challenges arise during scale-up to multi-gram synthesis, and how are they mitigated?
Methodological Answer:
- Optimized Catalysts : Replace stoichiometric reagents (e.g., pyridine) with catalytic DMAP to reduce waste .
- Flow Chemistry : Implement continuous flow systems for sulfonylation steps to improve yield and safety .
- Green Chemistry : Use bio-based solvents (e.g., 2-MeTHF) for column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
